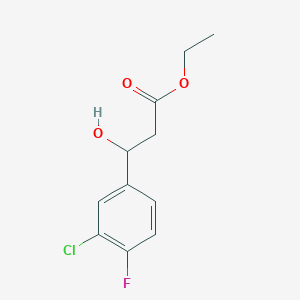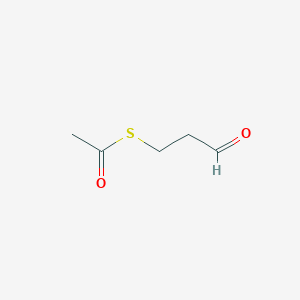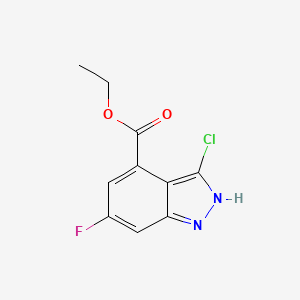
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19ClFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 4-position, and a fluoro substituent at the 2-position of the phenyl ring
Méthodes De Préparation
The synthesis of 1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with pyrrolidine to form the intermediate 3-(4-chloro-2-fluorophenyl)pyrrolidine.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), acids (e.g., TFA), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Applications De Recherche Scientifique
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine: This compound has a similar structure but with different positions of the chloro and fluoro substituents, leading to variations in chemical reactivity and biological activity.
1-Boc-3-(4-chloro-2-methylphenyl)pyrrolidine: The presence of a methyl group instead of a fluoro group can result in different steric and electronic effects, affecting the compound’s properties.
Propriétés
Formule moléculaire |
C15H19ClFNO2 |
|---|---|
Poids moléculaire |
299.77 g/mol |
Nom IUPAC |
tert-butyl 3-(4-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
FVHJEZFKVULTQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)







![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)


